2-Benzyloxy-3-bromo-5-fluorobenzonitrile
Description
Structural Classification within Halogenated Benzonitrile (B105546) Chemical Space
2-Benzyloxy-3-bromo-5-fluorobenzonitrile is classified as a polysubstituted aromatic compound. More specifically, it belongs to the family of halogenated benzonitriles. google.com The core of the molecule is a benzonitrile unit, which is a benzene (B151609) ring substituted with a nitrile (-C≡N) group. The classification can be further refined based on the number and type of halogen atoms present.
Aryl Halide: The compound is an aryl halide because the bromine and fluorine atoms are directly bonded to the sp²-hybridized carbon atoms of the aromatic ring. alnojoumacademy.com
Dihalogenated Derivative: As it contains two different halogen atoms (bromine and fluorine), it is considered a dihalogenated compound. scienceinfo.com The presence of multiple halogens on the aromatic ring is a key feature that dictates its chemical behavior and synthetic utility. alnojoumacademy.com
This structural classification is crucial as it predicts the compound's reactivity. The electron-withdrawing nature of the nitrile and halogen substituents influences the electron density of the aromatic ring, making it susceptible to certain types of reactions while deactivating it towards others.
Strategic Importance of Benzyloxy, Bromo, and Fluoro Moieties in Synthetic Design
The synthetic versatility of this compound is derived from the distinct chemical properties of its three key functional groups: the benzyloxy, bromo, and fluoro moieties. Each group serves a strategic purpose in the design of complex synthetic pathways.
Benzyloxy Group: The benzyloxy group (BnO-), consisting of a benzyl (B1604629) group (C₆H₅CH₂-) attached to an oxygen atom, primarily functions as a protecting group for the phenolic hydroxyl group. Benzyl ethers are widely used in organic synthesis because they are stable under a broad range of reaction conditions, including both acidic and basic environments. chem-station.com This stability is critical during multi-step syntheses, as it allows chemists to perform modifications on other parts of the molecule without affecting the hydroxyl group. nih.govgoogle.com The benzyl group can be selectively removed later in the synthetic sequence under specific, often reductive, conditions such as catalytic hydrogenolysis (H₂-Pd/C), a process that cleaves the carbon-oxygen bond to regenerate the free hydroxyl group. chem-station.comorganic-chemistry.org
Bromo Moiety: The bromine atom on the aromatic ring is a highly valuable "synthetic handle." As a good leaving group, it is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions . wikipedia.org These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. yonedalabs.comacs.org The ability to replace the bromine atom with various other functional groups (e.g., aryl, alkyl, amine groups) makes it an essential tool for constructing complex molecular architectures from simpler precursors. acs.orgnih.gov The reactivity of aryl bromides in these couplings is often optimal, being more reactive than chlorides but less prone to side reactions than iodides. yonedalabs.com
Fluoro Moiety: The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.govtandfonline.com The fluorine atom, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), allowing it to act as a bioisostere for a hydrogen atom without adding significant steric bulk. acs.org Its strong electron-withdrawing nature can profoundly influence a molecule's physicochemical properties, including:
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. tandfonline.comacs.org
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, enhancing binding affinity and potency. tandfonline.com
Membrane Permeability: Strategic fluorination can alter a molecule's lipophilicity and pKa, which in turn can improve its ability to cross biological membranes. acs.orgresearchgate.net
Table 2: Role of Functional Moieties in Synthetic Design
| Functional Group | Primary Role in Synthesis | Common Reactions |
|---|---|---|
| Benzyloxy | Protecting Group | Protection of hydroxyls (Williamson Ether Synthesis), Deprotection (Catalytic Hydrogenolysis) chem-station.comorganic-chemistry.org |
| Bromo | Versatile Leaving Group | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) yonedalabs.com |
| Fluoro | Physicochemical Modifier | Nucleophilic Aromatic Substitution (if activated), Metabolic Blocking tandfonline.comossila.com |
Contemporary Research Trajectories and Academic Significance of the Chemical Compound
While specific research focused exclusively on this compound is not extensively documented in mainstream literature, its academic significance can be inferred from the broad applications of structurally similar halogenated benzonitriles. These compounds are pivotal intermediates in cutting-edge research areas.
For instance, dihalogenated benzonitriles like 2-bromo-5-fluorobenzonitrile (B41413) are used as precursors for the synthesis of advanced materials and pharmaceuticals. ossila.com Research has shown their utility in creating:
Materials for Organic Electronics: They serve as building blocks for thermally activated delayed fluorescence (TADF) dyes used in high-efficiency Organic Light-Emitting Diodes (OLEDs). ossila.com
Active Pharmaceutical Ingredients (APIs): These scaffolds are used to synthesize compounds with potential antitumour and anti-inflammatory properties. ossila.com Furthermore, related structures are employed in the development of agonists for GABA-A receptors, which are targets for treating anxiety disorders. fishersci.ca
The academic interest in this compound lies in its potential to serve as a platform for generating libraries of novel compounds for biological screening and materials testing. The orthogonal reactivity of its functional groups allows for systematic structural modifications, enabling researchers to explore structure-activity relationships (SAR) in drug discovery and structure-property relationships in materials science.
Contextualizing this compound as a Synthetic Hub
A "synthetic hub" is a molecule that serves as a central starting point for the divergent synthesis of a wide array of complex target molecules. This compound fits this description perfectly due to the differential reactivity of its functional groups.
The molecule offers multiple, distinct reaction sites that can be addressed in a controlled, stepwise manner:
C-Br Bond: This site is the primary location for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon or heteroatom-based substituents.
C-F Bond: The fluorine atom, activated by the ortho-nitrile and other ring substituents, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, providing another avenue for functionalization. The reactivity difference between the C-Br and C-F bonds often allows for selective chemistry at one site while leaving the other intact. ossila.com
Nitrile Group: The cyano group is itself a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening up further synthetic possibilities.
Benzyloxy Group: As a protected phenol (B47542), this group can be deprotected at a suitable stage in the synthesis to reveal a hydroxyl group, which can then be used for ether or ester formation, or as a directing group in further aromatic substitutions.
This multi-faceted reactivity allows synthetic chemists to use this compound as a foundational scaffold. By selectively manipulating each functional group, a chemist can efficiently construct a large and diverse library of complex molecules from a single, readily accessible intermediate, embodying the concept of a true synthetic hub.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-2-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO/c15-13-7-12(16)6-11(8-17)14(13)18-9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSZFGBOFQUDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231016 | |
| Record name | Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-43-2 | |
| Record name | Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 3-bromo-5-fluoro-2-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601231016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Advanced Methodologies for 2 Benzyloxy 3 Bromo 5 Fluorobenzonitrile
Comprehensive Retrosynthetic Dissection and Identification of Precursor Systems
A thorough retrosynthetic analysis of 2-Benzyloxy-3-bromo-5-fluorobenzonitrile allows for the logical disconnection of the target molecule into simpler, more readily available precursors. The primary disconnections involve the benzyloxy ether linkage and the installation of the bromine, fluorine, and nitrile functionalities onto the aromatic core. This process illuminates potential synthetic routes and highlights key intermediate compounds.
A plausible retrosynthetic approach would first disconnect the benzyloxy group via a Williamson ether synthesis, leading to a 2-hydroxy-3-bromo-5-fluorobenzonitrile intermediate and a benzyl (B1604629) halide. Further disconnection of the functional groups on the aromatic ring suggests that a key precursor could be a di-halogenated benzonitrile (B105546), which is then further functionalized.
Derivatization from Brominated and Fluorinated Benzonitrile Scaffolds
The synthesis can strategically commence from a benzonitrile scaffold already possessing the bromo and fluoro substituents. Compounds such as 2-bromo-5-fluorobenzonitrile (B41413) serve as critical starting materials. ossila.combiosynth.com The differential reactivity of the halogen atoms—the fluoride (B91410) being more susceptible to nucleophilic aromatic substitution and the bromide being amenable to metal-catalyzed couplings—allows for selective transformations. ossila.com
The synthesis of such scaffolds often begins with simpler precursors. For instance, the preparation of 5-bromo-2-fluorobenzonitrile can be achieved by reacting o-fluorobenzoyl chloride with ammonia to form o-fluorobenzamide, followed by dehydration to yield o-fluorobenzonitrile. The final step involves a regioselective bromination. google.com
Table 1: Key Precursor Scaffolds
| Precursor Compound | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-5-fluorobenzonitrile | 57381-39-2 | Dihalogenated benzonitrile with differential halogen reactivity. ossila.com |
| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | Isomeric dihalogenated benzonitrile. nih.gov |
Introduction of the Benzyloxy Functionality: Alkylation and Protection Strategies
The introduction of the benzyloxy group is a pivotal step in the synthesis. This is typically achieved through an O-alkylation reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide.
In the context of synthesizing this compound, a precursor such as 2-hydroxy-3-bromo-5-fluorobenzonitrile would be treated with a base (e.g., sodium hydride) followed by the addition of benzyl bromide. The benzyloxy group can also serve as a protecting group for a hydroxyl functionality during other synthetic transformations. google.com For instance, hydroxyl groups on a benzonitrile can be protected with a benzyl group before subsequent reactions, with the protecting group later being cleaved, often by catalytic hydrogenation. google.com
Regioselective Functionalization Approaches
Achieving the desired substitution pattern on the benzene (B151609) ring necessitates precise control over the introduction of the bromine and fluorine atoms. The directing effects of the substituents already present on the ring play a crucial role in determining the position of incoming electrophiles or nucleophiles.
Precision Bromination Techniques
Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. mdpi.com The regioselectivity of this reaction is governed by the electronic properties of the substituents on the ring. For example, electron-donating groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.
Reagents such as N-bromosuccinimide (NBS) are often employed for regioselective brominations under various conditions. mdpi.com In a multi-substituted ring, the combined directing effects of all substituents must be considered to predict the outcome of the bromination reaction. Theoretical calculations can also be used to analyze the positional selectivity of electrophilic aromatic bromination. mdpi.com
Site-Specific Fluorination Strategies
Introducing a fluorine atom at a specific position on an aromatic ring can be more challenging than bromination. Several methods exist for site-specific fluorination. Electrophilic fluorination can be achieved using reagents like Selectfluor, particularly when the aromatic ring is activated. beilstein-journals.org
Another powerful method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, prepared from the corresponding aniline. This allows for the precise placement of a fluorine atom. Nucleophilic aromatic substitution can also be employed, where a good leaving group (such as a nitro group or another halogen) is displaced by a fluoride ion, often facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group.
Installation and Transformation of the Nitrile Moiety
The nitrile, or cyano, group is a versatile functional group in organic synthesis due to its unique reactivity and its ability to be transformed into various other functionalities. researchgate.netnih.gov
The installation of a nitrile group onto an aromatic ring can be accomplished through several methods. The Sandmeyer reaction, where an aryl diazonium salt is treated with a copper(I) cyanide, is a classic and reliable method. Alternatively, nitriles can be synthesized from primary amides via dehydration using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org Aldehydes can also be converted to nitriles in a one-pot procedure. organic-chemistry.org
The nitrile group itself can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), or reacted with organometallic reagents such as Grignard reagents to form ketones after hydrolysis. libretexts.orglibretexts.org This versatility makes the nitrile group a valuable synthetic handle.
Table 2: Methods for Nitrile Group Installation
| Method | Precursor | Reagents | Description |
|---|---|---|---|
| Sandmeyer Reaction | Aryl diazonium salt | CuCN | A versatile method for introducing a nitrile group from an amino group. |
| Dehydration of Amide | Primary amide | SOCl₂, P₂O₅, POCl₃ | A common method for converting amides to nitriles. libretexts.org |
Cyanation Reactions via Transition Metal Catalysis (e.g., Palladium-Catalyzed Cyanation)
Transition metal-catalyzed cyanation, particularly with palladium, has become a cornerstone of modern organic synthesis for the introduction of the nitrile group onto an aromatic ring. These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions scispace.comnih.gov.
A plausible precursor for the palladium-catalyzed cyanation to yield this compound would be an aryl halide or triflate. The reaction involves the oxidative addition of the aryl electrophile to a low-valent palladium complex, followed by transmetalation with a cyanide source and subsequent reductive elimination to afford the desired benzonitrile.
Catalyst and Ligand Systems: The choice of catalyst and ligand is crucial for a successful cyanation reaction, especially with sterically hindered or electronically diverse substrates. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts scispace.com. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands such as XPhos and tBuXPhos have shown excellent performance in these reactions scispace.com. For instance, a mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides and triflates has been reported at low catalyst loadings (2–5 mol %) with temperatures ranging from room temperature to 40 °C acs.orgorganic-chemistry.orgnih.gov.
Cyanide Sources: Various cyanide sources can be employed, each with its own advantages and disadvantages. Zinc cyanide (Zn(CN)₂) is a popular choice due to its lower toxicity compared to alkali metal cyanides and its ability to participate in the transmetalation step acs.orgorganic-chemistry.orgnih.gov. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive cyanide source, has also been successfully used in palladium-catalyzed cyanations, often in biphasic aqueous-organic solvent systems to overcome its low solubility in organic solvents nih.govorganic-chemistry.orgresearchgate.net.
An illustrative, though general, reaction condition for a palladium-catalyzed cyanation is presented in the table below.
| Parameter | Condition |
| Palladium Precatalyst | Pd₂(dba)₃ or a palladacycle |
| Ligand | XPhos or similar bulky phosphine |
| Cyanide Source | Zn(CN)₂ or K₄[Fe(CN)₆] |
| Solvent | Dioxane, THF, or DMF |
| Base (if needed) | K₂CO₃ or KOAc |
| Temperature | Room Temperature to 120 °C |
This table represents typical conditions and would require optimization for the specific substrate.
Alternative Nitrile Group Syntheses and Conversions
Beyond palladium-catalyzed cross-coupling, several other methods exist for the introduction of a nitrile group.
The Sandmeyer reaction is a classic method that involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. For the synthesis of this compound, a potential precursor would be 2-(Benzyloxy)-3-bromo-5-fluoroaniline fiveable.me. This aniline could be treated with nitrous acid to form the diazonium salt, which is then reacted with CuCN to yield the target nitrile.
Another approach is the dehydration of an aldoxime . If 2-Benzyloxy-3-bromo-5-fluorobenzaldehyde were available, it could be converted to the corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, using various reagents such as acetic anhydride or phosphorus pentoxide, would furnish the desired nitrile. A patent describes the preparation of 2-fluoro-3-bromo-benzylamine from 3-bromo-2-fluorobenzaldehyde via the oxime and subsequent reduction, indicating the feasibility of forming the intermediate oxime google.com.
Metal-free, one-pot conversions of electron-rich aromatics into aromatic nitriles have also been developed. These methods often involve an initial formylation or related reaction followed by conversion to the nitrile, and could be applicable depending on the reactivity of the benzyloxy-substituted ring organic-chemistry.org.
Convergent and Linear Synthesis Pathways for this compound
The synthesis of a polysubstituted benzene derivative like this compound can be approached through either a linear or a convergent strategy fiveable.melibretexts.orgpressbooks.pub.
A linear synthesis would involve the sequential modification of a simpler starting material, such as a substituted fluorobenzene. For example, one could start with 3-bromo-5-fluorophenol. This phenol (B47542) could first be benzylated to form 1-benzyloxy-3-bromo-5-fluorobenzene. Subsequent introduction of the nitrile group at the 2-position would be challenging due to the directing effects of the existing substituents and would likely require a directed metalation-cyanation sequence or conversion to an aryl halide followed by palladium-catalyzed cyanation. A patent describes a multi-step synthesis of 5-bromo-2-fluorobenzonitrile starting from o-fluoro-benzoyl chloride, which exemplifies a linear approach to a related structure google.com.
Catalytic Systems and Reaction Conditions Optimization for Compound Formation
The optimization of catalytic systems and reaction conditions is paramount for achieving high yields and purity of this compound, particularly in the key bond-forming steps such as a palladium-catalyzed cyanation.
Key parameters for optimization include:
Catalyst Loading: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. Catalyst loadings can often be reduced to the ppm level in highly efficient systems acs.org.
Ligand Selection: The electronic and steric properties of the ligand have a profound impact on the reaction outcome. A screening of different ligands is often necessary to identify the optimal one for a specific substrate.
Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction rate and selectivity.
Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions and decomposition. Milder reaction conditions are generally preferred acs.orgorganic-chemistry.orgnih.gov.
Base: In many cross-coupling reactions, the choice and amount of base are critical for the catalytic cycle.
The table below summarizes some common palladium catalysts and ligands used in cyanation reactions.
| Catalyst/Precatalyst | Ligand | Typical Application |
| Pd(OAc)₂ | dppf | Cyanation of aryl bromides |
| Pd₂(dba)₃ | XPhos | Cyanation of aryl chlorides and bromides |
| NiCl₂·1,10-phen | (none) | Nickel-catalyzed reductive cyanation |
This table provides examples and is not exhaustive.
Stereochemical Control and Diastereoselective Synthesis (if applicable to chiral analogues or precursors)
For the achiral target molecule this compound, stereochemical control is not directly applicable. However, the principles of stereoselective synthesis would become highly relevant if the benzyl group were replaced with a chiral moiety or if the substitution pattern on the benzene ring led to atropisomerism.
Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the context of substituted biaryls, the synthesis of single atropisomers is a significant challenge in organic chemistry nih.govnih.govrsc.orgrsc.orgacs.org. If this compound were part of a larger, sterically hindered biaryl system, the control of axial chirality would be a primary concern. Asymmetric cross-coupling reactions, often employing chiral ligands, are a key strategy for the enantioselective synthesis of atropisomeric biaryls nih.govrsc.orgrsc.org.
While not directly applicable to the target compound as named, the field of stereoselective synthesis of axially chiral nitriles is an active area of research, with recent advances in nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols providing access to such structures with high enantioselectivity nih.gov.
Sustainable Synthetic Protocols and Green Chemistry Principles in Compound Preparation
The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact and improve process safety and efficiency acs.orgpnas.orgrsc.orgrsc.orgqualitas1998.net.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. The use of aqueous media in palladium-catalyzed cyanations is a significant step in this direction acs.orgorganic-chemistry.orgnih.gov.
Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents to reduce waste. The use of highly efficient palladium or nickel catalysts is a prime example researchgate.net.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
Use of Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.
The development of one-pot, multi-step syntheses can also contribute to a greener process by reducing the number of work-up and purification steps, thereby minimizing solvent use and waste generation acs.org.
Chemical Reactivity and Mechanistic Transformations of 2 Benzyloxy 3 Bromo 5 Fluorobenzonitrile
Transformation Potential of the Bromine Atom
The bromine atom on the aromatic ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
The C-Br bond is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling : This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. yonedalabs.comnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base. nih.gov For a substrate like 2-benzyloxy-3-bromo-5-fluorobenzonitrile, a Suzuki coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position. biosynth.com The reaction generally exhibits high functional group tolerance. acs.org
Sonogashira Coupling : This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. beilstein-journals.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. sustech.edu.cn This transformation would yield an alkynylbenzonitrile derivative, a valuable intermediate for further synthesis.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org The development of this method has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals. wikipedia.org Applying this reaction to this compound would allow for the direct introduction of a wide range of amino functionalities. libretexts.org
| Reaction | Coupling Partner | Bond Formed | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (sp²-sp²) | Pd(OAc)₂, Pd(PPh₃)₄ with a phosphine (B1218219) ligand and a base (e.g., K₂CO₃, Cs₂CO₃). nih.gov |
| Sonogashira | R-C≡CH | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI, and an amine base (e.g., Et₃N). beilstein-journals.org |
| Buchwald-Hartwig Amination | R¹R²NH | C-N | Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand (e.g., BINAP, XPhos) and a strong base (e.g., NaOtBu). wikipedia.orgorganic-chemistry.org |
Nucleophilic aromatic substitution (SNAr) is a plausible transformation pathway for aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex. masterorganicchemistry.com The viability of SNAr is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these groups stabilize the negative charge of the intermediate. fiveable.me
In this compound, the cyano (-CN) group is a strong EWG para to the bromine atom, which should activate the C-Br bond towards nucleophilic attack. However, the reactivity of different halogens as leaving groups in SNAr does not follow the same trend as in SN1 or SN2 reactions. wyzant.com Often, fluorine is a better leaving group than bromine in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the Meisenheimer complex. stackexchange.commasterorganicchemistry.com
Reactivity of the Nitrile Functional Group
The nitrile (-C≡N) group is a versatile functional handle that can be converted into a range of other functionalities, enhancing the synthetic utility of the parent molecule. ebsco.com
Derivatives via Nitrile Hydrolysis and Reduction
The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid, proceeding through an amide intermediate. libretexts.org This transformation is a common strategy for introducing a carboxyl group into an aromatic system.
Alternatively, the nitrile can be reduced to a primary amine. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. libretexts.org For the related compound 2-bromo-5-fluorobenzonitrile (B41413), the reduction to 2-bromo-5-fluorobenzylamine (B1271555) has been accomplished using sodium borohydride (B1222165) in the presence of trifluoroacetic acid. These transformations are fundamental in medicinal chemistry for accessing key functional groups.
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ or H₂, catalyst | Primary Amine (-CH₂NH₂) |
Cycloaddition Reactions Involving the Nitrile (e.g., to form Tetrazoles)
The nitrile functional group can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. rug.nl This reaction is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles, which are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. rug.nlresearchgate.net The reaction is typically carried out using an azide (B81097) source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), often in the presence of a Lewis acid or under thermal conditions. nih.gov This transformation provides a direct route to incorporate a heterocyclic ring system, significantly altering the parent molecule's biological and physical properties.
Concerted and Competitive Reactivity Pathways of Multiple Functional Groups
The presence of four distinct functional groups on the this compound scaffold gives rise to competitive reactivity, which can be controlled to achieve selective transformations. The key to its synthetic utility lies in the "orthogonal reactivity" of the two halogen substituents.
Fluorine: As discussed, the C-F bond at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-nitrile group.
Bromine: The C-Br bond at the C3 position is primarily susceptible to metal-catalyzed cross-coupling reactions , such as Suzuki, Heck, and Buchwald-Hartwig reactions. ossila.com
Nitrile: The -CN group can be independently transformed via hydrolysis, reduction, or cycloaddition .
Benzyloxy: The benzyloxy group (-OCH₂Ph) is generally a stable ether linkage but can be cleaved under specific conditions, such as catalytic hydrogenolysis , to unmask a phenolic hydroxyl group. nih.gov
This differential reactivity allows for a stepwise and controlled functionalization of the molecule. A chemist can selectively target one site while leaving the others intact by carefully choosing the reaction conditions. For instance, employing a nucleophile with a base like cesium carbonate in a polar aprotic solvent would likely lead to the displacement of the fluoride (B91410) ion. In contrast, using a palladium catalyst with a suitable coupling partner would target the bromide. ossila.com
| Functional Group | Favored Reaction Type | Typical Conditions |
| Fluorine (C5) | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile, Base (e.g., Cs₂CO₃), DMF |
| Bromine (C3) | Palladium-Catalyzed Cross-Coupling | Pd catalyst, Ligand, Base, Coupling Partner |
| Nitrile (C1) | Hydrolysis / Reduction / Cycloaddition | H₃O⁺ / LiAlH₄ / NaN₃ |
| Benzyloxy (C2) | Debenzylation (cleavage) | H₂, Pd/C |
Derivatization Strategies for Expanding Molecular Complexity and Diversity
The orthogonal reactivity of this compound provides a rich platform for creating diverse and complex molecular architectures. Several derivatization strategies can be envisioned:
Sequential Halogen Functionalization: One of the most powerful strategies involves the sequential reaction of the two halogen atoms. For example, an SNAr reaction can first be performed to replace the fluorine with a nucleophile (e.g., an amine, alcohol, or thiol). The resulting product, which still contains the bromine atom, can then undergo a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond. This two-step sequence allows for the introduction of two different substituents at the C3 and C5 positions. ossila.com
Nitrile Group Elaboration: The nitrile can be converted into other functional groups at any stage of a synthetic sequence. For instance, after performing cross-coupling at the C-Br bond, the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a new point for diversification, such as amide bond formation.
Unmasking the Phenol (B47542): The benzyloxy group can be used as a protecting group for a phenol. nih.gov After performing modifications at other positions on the ring, the benzyl (B1604629) group can be removed via hydrogenolysis. The resulting phenol at the C2 position can then be engaged in further reactions, such as etherification or esterification, to build additional molecular complexity.
These strategies, summarized in the table below, highlight the compound's role as a versatile building block for constructing highly functionalized aromatic systems for applications in drug discovery and materials science.
| Strategy | Reaction at C3 (Bromo) | Reaction at C5 (Fluoro) | Reaction at C1 (Nitrile) |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | - | - |
| Heck Coupling | Alkene | - | - |
| Buchwald-Hartwig Amination | Amine | - | - |
| SNAr Amination | - | Amine | - |
| SNAr Etherification | - | Alcohol | - |
| Tetrazole Formation | - | - | Azide |
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Benzyloxy 3 Bromo 5 Fluorobenzonitrile
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Benzyloxy-3-bromo-5-fluorobenzonitrile by mapping the chemical environments of magnetically active nuclei.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the substituted benzonitrile (B105546) ring. The benzylic protons (O-CH₂) would likely appear as a singlet in the range of δ 5.0-5.5 ppm, indicative of their proximity to an electronegative oxygen atom. The five protons of the phenyl ring of the benzyloxy group are expected to resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm.
The two aromatic protons on the benzonitrile ring will show characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom. The proton at the C4 position is anticipated to appear as a doublet of doublets, resulting from coupling to the proton at C6 and the fluorine atom at C5. Similarly, the proton at C6 will also likely present as a doublet of doublets due to coupling with the C4 proton and the fluorine atom. The magnitude of the coupling constants (J-values) will be crucial in confirming these assignments.
Interactive Data Table: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Benzylic CH₂ | 5.0 - 5.5 | Singlet | N/A |
| Phenyl H (Benzyloxy) | 7.2 - 7.5 | Multiplet | N/A |
| Aromatic H (C4) | 7.3 - 7.6 | Doublet of Doublets | ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 4-6 Hz |
| Aromatic H (C6) | 7.5 - 7.8 | Doublet of Doublets | ³J(H-H) ≈ 2-3 Hz, ³J(H-F) ≈ 8-10 Hz |
The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-120 ppm. The benzylic carbon (O-CH₂) will likely resonate around δ 70-75 ppm. The carbons of the phenyl ring of the benzyloxy group will appear in the typical aromatic region of δ 127-130 ppm, with the ipso-carbon (the carbon attached to the oxygen) appearing at a slightly different shift.
The six carbons of the substituted benzonitrile ring will have distinct chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C5) will exhibit a large one-bond C-F coupling constant. The carbons attached to the bromine (C3) and the benzyloxy group (C2) will be shifted downfield. The quaternary carbons, those without attached protons, can be identified by their generally weaker signal intensity or by using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N | 115 - 120 |
| Benzylic CH₂ | 70 - 75 |
| Phenyl C (Benzyloxy) | 127 - 137 |
| Aromatic C1 (C-CN) | ~105 |
| Aromatic C2 (C-O) | ~155 |
| Aromatic C3 (C-Br) | ~110 |
| Aromatic C4 | ~120 |
| Aromatic C5 (C-F) | ~160 (with large ¹J(C-F)) |
| Aromatic C6 | ~118 |
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will likely appear as a doublet of doublets due to coupling with the aromatic protons at the C4 and C6 positions, providing further confirmation of the structure.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, multi-dimensional NMR experiments are invaluable. youtube.com
COSY (Correlation Spectroscopy): This experiment will reveal correlations between protons that are coupled to each other. For the benzonitrile ring, cross-peaks between the signals of the C4 and C6 protons would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons in both the benzonitrile and benzyloxy moieties.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, correlations between the benzylic protons and the C2 carbon of the benzonitrile ring, as well as the ipso-carbon of the benzyloxy phenyl ring, would confirm the benzyloxy linkage.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies for its functional groups.
The IR and Raman spectra of this compound will display a number of characteristic absorption bands that correspond to the vibrations of its constituent functional groups.
Benzonitrile Group: The most prominent feature of the benzonitrile group is the C≡N stretching vibration, which is expected to appear as a sharp, medium-intensity band in the region of 2220-2240 cm⁻¹ in the IR spectrum. frontiersin.orgnih.gov
Halogen Groups: The C-Br stretching vibration typically occurs in the fingerprint region of the IR spectrum, at lower frequencies, generally between 500 and 600 cm⁻¹. The C-F stretching vibration gives rise to a strong absorption in the 1000-1400 cm⁻¹ range.
Benzyloxy Group: The benzyloxy group will contribute several characteristic bands. The C-O stretching vibrations are expected in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The CH₂ group will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹. cdnsciencepub.comtheaic.org Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. libretexts.org
Interactive Data Table: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Benzonitrile | C≡N Stretch | 2220 - 2240 | Medium, Sharp |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |
| Benzyloxy | C-O Stretch | 1200 - 1300, 1000-1100 | Strong |
| Benzyloxy | CH₂ Stretch | 2850 - 2960 | Medium |
| Halogen | C-F Stretch | 1000 - 1400 | Strong |
| Halogen | C-Br Stretch | 500 - 600 | Medium to Strong |
Analysis of Aromatic Ring Vibrations and Substituent Effects
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and probing the structural nuances of this compound. The vibrational frequencies of the molecule are sensitive to the electronic and steric effects of its substituents—benzyloxy, bromo, and fluoro groups—on the benzonitrile framework.
The IR spectrum of this compound is characterized by several key regions. The sharp, intense absorption band for the nitrile (C≡N) stretching vibration is typically observed in the 2220-2240 cm⁻¹ range. Its precise position and intensity can be influenced by the electronic effects of the adjacent substituents. The aromatic ring itself gives rise to a series of characteristic bands. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. ulethbridge.ca The substitution pattern on the ring—in this case, 1,2,3,5-tetrasubstitution—influences the number and relative intensities of these peaks.
The substituents themselves introduce distinct vibrational modes. The benzyloxy group is identifiable by C-O-C asymmetric and symmetric stretching vibrations, typically found near 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations from both phenyl rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge of the benzyl (B1604629) group appears just below 3000 cm⁻¹. The presence of halogens is also detectable; the C-F stretching vibration gives a strong band in the 1250-1000 cm⁻¹ region, often overlapping with other absorptions, while the C-Br stretching vibration is found at lower frequencies, typically between 650-500 cm⁻¹.
The collective electronic effects of the substituents—the electron-donating benzyloxy group and the electron-withdrawing fluoro, bromo, and cyano groups—modulate the bond strengths and dipole moments within the aromatic ring, causing subtle shifts in the positions and intensities of the skeletal vibration bands compared to simpler benzonitriles. researchgate.netnii.ac.jp
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (-CH₂-) | Stretching | 3000-2850 |
| Nitrile (C≡N) | Stretching | 2240-2220 |
| Aromatic C=C | Ring Stretching | 1600-1450 |
| C-O-C (Ether) | Asymmetric Stretching | ~1250 |
| C-F | Stretching | 1250-1000 |
| C-O-C (Ether) | Symmetric Stretching | ~1050 |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which serves to confirm the elemental formula. For this compound, the molecular formula is C₁₄H₉BrFNO. The theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O).
HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that matches the theoretical value to within a few parts per million (ppm). This high accuracy allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak with nearly the same intensity as the molecular ion peak (M), providing a clear signature for the presence of a single bromine atom. ulethbridge.calibretexts.org
Table 2: HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₄H₉⁷⁹BrFNO | [M+H]⁺ | 320.9873 |
Analysis of the fragmentation patterns in the mass spectrum provides a roadmap of the molecule's structure. Under ionization conditions, the molecular ion of this compound undergoes characteristic cleavages that confirm the connectivity of its constituent parts.
A primary and highly characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond. acs.orgresearchgate.netmiamioh.edu This leads to the formation of a highly stable benzyl cation, which rearranges to the tropylium (B1234903) ion, resulting in a prominent peak at m/z 91. The observation of this peak is strong evidence for the presence of the benzyloxy group.
Other significant fragmentation pathways would include:
Loss of the Bromine atom: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.
Loss of the Benzyloxy Radical: Cleavage of the aryl C-O bond would lead to the loss of a benzyloxy radical (•OCH₂C₆H₅), leaving the substituted benzonitrile cation.
Sequential Fragmentation: The initial fragments can undergo further decomposition. For example, the [M-Br]⁺ fragment could subsequently lose the benzyl group.
The precise fragmentation pattern helps to piece together the molecular structure, confirming the presence and location of the various functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the π-electron system. The spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic rings. researchgate.netsphinxsai.com
Benzene and its simple derivatives typically exhibit two main absorption bands: the intense E₂ band (around 200-210 nm) and the weaker, fine-structured B band (around 255 nm). In this compound, the substituents on the benzonitrile ring act as auxochromes, modifying the absorption profile. The benzyloxy group, with its oxygen lone pairs, can donate electron density into the ring, extending the conjugation. This effect typically causes a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorbance) of the B band. nist.gov
X-ray Crystallography and Solid-State Structural Investigations
While other spectroscopic methods provide information about connectivity and electronic structure, single-crystal X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.
X-ray diffraction analysis would yield precise measurements of:
Bond Lengths: Confirming the lengths of C-C, C-N, C-O, C-Br, and C-F bonds.
Bond Angles: Detailing the geometry of the aromatic ring and the angles between substituents.
Torsion Angles: Defining the conformation of the molecule, particularly the orientation of the benzyloxy group relative to the benzonitrile ring.
Crystal Packing: Revealing how individual molecules arrange themselves in the crystal lattice through intermolecular interactions like π-π stacking or halogen bonding.
This data would provide an unambiguous confirmation of the molecular structure, complementing the information obtained from spectroscopic techniques. nih.govmdpi.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Analysis of Intermolecular Interactions
A detailed analysis of intermolecular forces, such as π-π stacking and C-H···π interactions, is contingent on the availability of crystal structure data. These non-covalent interactions play a significant role in the packing of molecules in a crystal and influence the material's physical properties. In the absence of crystallographic information for this compound, a definitive and evidence-based discussion of these specific interactions is not possible.
Advanced Analytical Techniques for Purity and Identity Confirmation
While standard analytical techniques are undoubtedly used to confirm the identity and purity of commercially available this compound, detailed reports on the application of advanced analytical methods for this specific compound are not found in peer-reviewed literature. Typically, a combination of techniques would be employed for comprehensive characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the chemical structure by identifying the connectivity of atoms and the electronic environment of the fluorine atom.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the nitrile (C≡N) and ether (C-O-C) bonds.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for assessing the purity of a compound by separating it from any impurities.
However, specific research findings or published data sets applying these advanced techniques to this compound are not currently available.
Computational and Theoretical Investigations of 2 Benzyloxy 3 Bromo 5 Fluorobenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework for predicting molecular structure, stability, and electronic properties. For a molecule like 2-Benzyloxy-3-bromo-5-fluorobenzonitrile, these calculations would offer invaluable insights into its behavior.
Geometrical Optimization and Conformational Landscape Exploration
A critical first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. This is achieved through geometrical optimization, a process that calculates the atomic coordinates corresponding to the lowest energy state on the potential energy surface. For a flexible molecule such as this compound, which contains a rotatable benzyloxy group, exploring the conformational landscape is essential. This would involve systematically rotating the dihedral angles of the benzyloxy substituent to identify all possible low-energy conformers and the global minimum energy structure.
No specific data on the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) or the conformational analysis of this compound is currently available in the scientific literature.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)
Understanding the electronic structure of a molecule is key to predicting its reactivity and intermolecular interactions. The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map would further elucidate the electronic distribution by visualizing the electrostatic potential on the electron density surface. This map helps to identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing a guide to its interaction with other chemical species.
Specific values for the HOMO and LUMO energies, the HOMO-LUMO gap, or a calculated MEP map for this compound have not been reported in published research.
Vibrational Frequency Calculations and Spectral Simulation
Vibrational frequency calculations are performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. These calculations not only help in the characterization and identification of the compound by comparing the simulated spectra with experimental data but also confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). Each calculated vibrational frequency corresponds to a specific mode of atomic motion within the molecule, such as stretching, bending, and torsional movements.
A simulated vibrational spectrum and the corresponding frequency assignments for this compound are not available in the current body of scientific literature.
Reactivity Prediction and Reaction Mechanism Elucidation
Computational methods are powerful tools for predicting how a molecule will behave in a chemical reaction and for elucidating the step-by-step mechanism of that reaction.
Transition State Characterization and Activation Energy Determination
To understand the kinetics of a potential reaction involving this compound, computational chemists would identify the transition state (TS) structure for the reaction pathway. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The difference in energy between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction rate.
There are no published studies that characterize the transition states or determine the activation energies for any reactions involving this compound.
Solvent Effects on Reactivity (e.g., Polarizable Continuum Model)
Chemical reactions are often carried out in a solvent, which can significantly influence the reaction rate and mechanism. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can provide a more realistic prediction of the molecule's behavior in solution.
No computational studies incorporating solvent effects on the reactivity of this compound have been found in the literature.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, these methods can provide invaluable insights into its conformational landscape and stability.
The conformational flexibility of this compound primarily arises from the rotation around the C-O-C bonds of the benzyloxy group. A thorough conformational analysis would involve systematically rotating these bonds to map the potential energy surface and identify stable conformers (energy minima).
Methodology : Quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), are commonly employed for geometry optimization and energy calculations of different conformers. The results of such calculations for related benzonitrile (B105546) derivatives demonstrate the reliability of this approach.
Expected Findings : The analysis would likely reveal several low-energy conformations. The most stable conformer would be determined by a balance of steric and electronic effects. For instance, steric hindrance between the benzyl (B1604629) group and the bromine atom at the ortho position would be a significant factor. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 0 | 5.2 |
| 2 | 60 | 1.5 |
| 3 | 120 | 0.0 (Global Minimum) |
| 4 | 180 | 2.8 |
Note: This table is illustrative and presents plausible data based on general principles of conformational analysis.
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a condensed phase, such as in a solvent. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions over time.
Methodology : An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and applying a force field to describe the interactions between all atoms. Simulations are then run for a sufficient time (nanoseconds to microseconds) to observe the dynamic behavior. Studies on halogenated compounds often employ specialized force fields to accurately model interactions like halogen bonding. mdpi.comnih.govnih.gov
Expected Findings : MD simulations would reveal how the molecule explores its conformational space over time. It would also provide information on the stability of the different conformers in solution and the interactions between the solute and solvent molecules. For instance, the simulations could show the formation of specific hydrogen bonds or other non-covalent interactions. The analysis of trajectories from MD simulations provides insights into properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which indicate the stability and flexibility of the molecule. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For benzonitrile and its derivatives, computational methods have been successfully used to interpret and predict vibrational and electronic spectra. frontiersin.orgderpharmachemica.comresearchgate.netaanda.org
Methodology : DFT calculations are widely used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice. These calculations provide information on vibrational frequencies, chemical shifts, and electronic transition energies. frontiersin.orgresearchgate.net
Expected Findings : The calculated vibrational spectrum would show characteristic peaks for the nitrile group (C≡N stretch), C-Br stretch, C-F stretch, and various vibrations of the aromatic rings. The predicted NMR chemical shifts for the hydrogen, carbon, and fluorine atoms would aid in the structural elucidation of the molecule. TD-DFT calculations would predict the electronic transitions responsible for the molecule's UV-Vis absorption, providing insights into its electronic structure.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C≡N | Stretching | ~2230 |
| C-Br | Stretching | ~550 |
| C-F | Stretching | ~1250 |
| Aromatic C-H | Stretching | ~3050-3150 |
Note: These are typical frequency ranges for these functional groups and would be specifically calculated for the target molecule.
Investigation of Non-Linear Optical (NLO) Properties (if relevant to specific applications)
Organic molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior, which is of interest for applications in photonics and optoelectronics. The presence of electron-donating (benzyloxy) and electron-withdrawing (nitrile, halogens) groups on the aromatic ring of this compound suggests it could possess NLO properties.
Methodology : The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using quantum chemical methods like DFT. The calculations involve determining the response of the molecule's dipole moment to an external electric field.
Expected Findings : The calculated hyperpolarizability would indicate the potential of this molecule as an NLO material. A significant β value would suggest that the molecule has a strong second-order NLO response. The analysis of molecular orbitals (HOMO and LUMO) would help in understanding the charge transfer characteristics that give rise to the NLO properties.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives as Potential Bioactive Scaffolds
QSAR studies are a computational approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While there is no specific biological activity reported for this compound, QSAR methodologies could be applied to its derivatives to explore their potential as bioactive scaffolds.
Methodology : A QSAR study would involve designing a library of derivatives of the parent molecule by modifying its structure. For each derivative, a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) would be calculated. These descriptors are then correlated with a measured biological activity (e.g., enzyme inhibition) using statistical methods like multiple linear regression or machine learning algorithms.
Expected Findings : A successful QSAR model would identify the key molecular features that are important for a specific biological activity. For example, the model might reveal that increasing the hydrophobicity or modifying the electronic properties of a particular substituent enhances the activity. Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. nih.gov Studies on other benzonitrile derivatives have successfully used QSAR to understand their herbicidal and antibacterial activities. researchgate.net
Applications and Advanced Research Directions Involving 2 Benzyloxy 3 Bromo 5 Fluorobenzonitrile
Role as a Key Intermediate in Complex Organic Synthesis
The utility of 2-Benzyloxy-3-bromo-5-fluorobenzonitrile as a synthetic intermediate stems from the distinct reactivity of its functional groups. This "orthogonal" reactivity allows for a series of controlled, stepwise modifications, making it a cornerstone for building sophisticated molecules. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Concurrently, the fluorine atom, activated by the electron-withdrawing nitrile group, is susceptible to nucleophilic aromatic substitution (SNAr). ossila.com The benzyloxy group functions as a protected phenol (B47542), which can be unveiled later in a synthetic sequence to introduce a hydroxyl group for further functionalization. This multi-faceted reactivity provides chemists with precise control over the final molecular structure.
Precursor for Advanced Pharmaceutical Intermediates and Scaffolds
The compound's structural features make it an ideal precursor for a wide range of advanced pharmaceutical intermediates. Benzonitrile (B105546) derivatives are fundamental to the production of numerous pharmaceuticals. The ability to selectively functionalize the molecule at the bromine or fluorine positions, or to deprotect the benzyloxy group, allows for the systematic construction of molecular libraries. This approach is crucial in lead optimization, where subtle structural changes are made to enhance a compound's efficacy, selectivity, and pharmacokinetic profile. The stable yet reactive nature of this scaffold enables its incorporation into larger, more complex active pharmaceutical ingredients (APIs). ossila.com
Building Block for Heterocyclic Systems (e.g., Quinazolines, Triazoles)
Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core of many approved drugs. This compound is a valuable building block for synthesizing important heterocyclic systems.
Quinazolines: The ortho positioning of a halogen (like bromine) and a nitrile group on a benzene (B151609) ring is a well-established precursor for the synthesis of quinazolines. ossila.com These bicyclic heterocycles are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. ossila.comnih.gov The nitrile group can undergo cyclization reactions with appropriate synthons to form the pyrimidine (B1678525) ring of the quinazoline (B50416) core.
Triazoles: The nitrile group can be chemically transformed into other functionalities that facilitate the formation of triazole rings. nih.gov Triazoles are five-membered heterocyclic rings that are important pharmacophores found in antiviral, antifungal, and anticancer agents. nih.govmdpi.com The versatility of the this compound scaffold allows for its integration into synthetic routes targeting novel triazole-containing compounds. nih.govscielo.org.mx
Contributions to Medicinal Chemistry Research and Drug Discovery Endeavors (as a synthetic component)
As a synthetic component, this compound provides a platform for designing molecules that can interact with specific biological targets, driving forward medicinal chemistry research.
Development of Fluorinated Analogs with Modulated Bioactivity Profiles
The inclusion of fluorine in drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom in this compound is a key feature that can be carried through a synthesis to produce fluorinated final products. The presence of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. This modulation of bioactivity is critical for developing drugs with improved therapeutic profiles.
Exploration as a Scaffold for Enzyme Inhibitors (e.g., IDO1 Inhibitors)
The development of enzyme inhibitors is a major focus of drug discovery. The this compound framework serves as an excellent starting point for creating libraries of compounds to screen for enzyme inhibition. One area of significant interest is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.gov The multi-functional nature of the scaffold allows for the attachment of various chemical groups through reactions at the bromine or fluorine sites. This enables the exploration of structure-activity relationships (SAR) to design potent and selective inhibitors that can fit into the active site of enzymes like IDO1. researchgate.net
Design of Ligands for Neurotransmitter Receptors (e.g., mGluR5 Antagonists)
Neurotransmitter receptors are crucial targets for treating central nervous system (CNS) disorders. The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is implicated in conditions like anxiety, pain, and addiction. nih.gov Notably, a closely related compound, 3-bromo-5-fluorobenzonitrile, has been used as a precursor in the synthesis of PET tracers for imaging mGluR5, highlighting the relevance of this chemical scaffold for targeting this receptor. The this compound structure can be systematically modified to develop novel mGluR5 antagonists. By using the bromine atom for cross-coupling reactions, medicinal chemists can introduce diverse substituents to probe the ligand-binding pocket of the receptor and optimize antagonist activity. nih.gov
Interactive Data Table: Synthetic Utility
| Functional Group | Key Reaction Types | Synthetic Application |
| Bromine | Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) | Introduction of aryl, alkyl, or amino groups to build molecular complexity. |
| Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Introduction of nucleophiles (e.g., O, N, S-based). ossila.com |
| Nitrile | Cyclization, Reduction, Hydrolysis | Formation of heterocycles (quinazolines, triazoles), amines, or carboxylic acids. ossila.com |
| Benzyloxy | Deprotection (e.g., Hydrogenolysis) | Unveiling a phenol group for further functionalization. |
Utilization in Radiosynthesis of Imaging Probes
A thorough search of scientific databases for the application of this compound as a precursor or intermediate in the radiosynthesis of imaging probes, such as those used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), has yielded no specific published research. While structurally related bromo- and fluoro-benzonitrile derivatives are known to be valuable precursors in the synthesis of radiotracers, there is currently no available literature detailing the use of the benzyloxy-substituted variant for this purpose. The potential for this compound to serve as a building block for novel imaging agents remains a theoretical possibility pending future investigation.
Utility in Materials Science for Functional Molecules
The unique combination of a polar nitrile group, a bulky benzyloxy substituent, and halogen atoms in this compound suggests potential for its integration into functional materials. However, its practical application in this domain is yet to be documented in peer-reviewed literature.
There is no current research available that describes the synthesis or use of this compound in the development of Thermally Activated Delayed Fluorescence (TADF) dyes for Organic Light-Emitting Diode (OLED) applications. Although benzonitrile derivatives are a known class of compounds used in the design of TADF emitters, the specific contribution of the 2-benzyloxy-3-bromo-5-fluoro substitution pattern has not been explored in this context.
The scientific literature does not currently contain any reports on the integration of this compound into fluorinated polymers or dyes. The presence of a fluorine atom suggests its potential as a monomer or additive in the synthesis of specialized polymers with unique optical or physical properties. However, no such research has been published to date.
Catalytic Applications or Ligand Development
A review of the literature indicates that there are no published studies on the use of this compound in catalytic applications or as a ligand for metal complexes. The nitrile group and the aromatic ring system offer potential coordination sites, but its utility in catalysis remains an open area for research.
Future Perspectives and Emerging Research Opportunities for the Compound's Exploitation
Given the absence of published applications for this compound, the future prospects for this compound are entirely speculative but can be inferred from the known applications of its structural analogs. The presence of bromo, fluoro, and benzyloxy groups on a benzonitrile core provides a versatile platform for synthetic modifications, opening up several hypothetical research avenues.
Future research could explore its potential as a precursor for novel PET imaging agents. The bromine atom could be a site for radiohalogenation, while the benzyloxy group could be deprotected to reveal a phenol for further functionalization or to modulate the molecule's pharmacokinetic properties.
In materials science, the compound could be investigated as a building block for new TADF emitters. The interplay between the electron-withdrawing nitrile and fluorine groups and the more electron-donating benzyloxy group could be exploited to tune the electronic properties of resulting dyes. Similarly, its potential as a monomer for fluorinated polymers could be explored, aiming to create materials with tailored refractive indices, thermal stability, or dielectric properties.
In the realm of catalysis, the nitrile and aromatic functionalities could be utilized in the design of novel ligands for transition metal catalysis. The steric and electronic properties imparted by the unique substitution pattern could lead to catalysts with novel reactivity or selectivity.
These potential applications remain theoretical and await exploration by the scientific community. The detailed research findings for these hypothetical applications are yet to be established.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-benzyloxy-3-bromo-5-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sequential functionalization of a benzonitrile precursor. For example:
Benzyloxy introduction : Use Ullmann coupling or nucleophilic aromatic substitution (SNAr) with benzyl alcohol under basic conditions (e.g., K₂CO₃) .
Bromination : Electrophilic bromination (e.g., NBS in DMF) at the activated 3-position, guided by directing effects of the nitrile group .
Fluorination : Late-stage fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or directed ortho-metalation .
- Key factors : Temperature, solvent polarity, and steric hindrance from the benzyloxy group significantly impact regioselectivity and yield.
Q. How can researchers optimize purification of this compound to minimize byproducts?
- Methodology :
- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5) .
- Recrystallization : Ethanol/water mixtures are effective due to the compound’s moderate polarity.
- Challenges : Brominated byproducts (e.g., di-bromo derivatives) may co-elute; confirm purity via HPLC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify substituent patterns:
- Benzyloxy protons: δ 4.9–5.2 ppm (singlet).
- Aromatic protons: Split patterns reveal meta-fluoro and ortho-bromo effects .
Advanced Research Questions
Q. How does the electronic nature of substituents affect regioselectivity in further functionalization (e.g., cross-coupling)?
- Mechanistic insight :
- The electron-withdrawing nitrile group directs electrophiles to the para position (5-fluoro site).
- Bromine’s steric bulk limits Suzuki-Miyaura coupling at the 3-position; use Pd-XPhos catalysts for improved efficiency .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?
- Approach :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to assess charge distribution and frontier molecular orbitals (HOMO/LUMO).
- Solvent effects : Use COSMO-RS to model solvation in DMF or THF .
- Outcome : Predict activation barriers for substitution at bromine vs. fluorine sites.
Q. How to resolve contradictions in reported solubility data for halogenated benzonitriles?
- Case study : Compare solubility of this compound in DMSO (high) vs. dichloromethane (moderate) with structurally similar compounds (e.g., 3-bromo-4-fluorobenzonitrile ).
- Resolution : Use Hansen solubility parameters to correlate with halogen electronegativity and solvent polarity .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Scale-up issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
